molecular formula C11H13NO4S B2698180 Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate CAS No. 1797665-96-3

Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate

Cat. No.: B2698180
CAS No.: 1797665-96-3
M. Wt: 255.29
InChI Key: YIZIYXMKYOCJLZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methylsulfanyl group and a carbonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the following steps:

    Starting Materials: The synthesis begins with 2-(methylsulfanyl)pyridine-3-carboxylic acid.

    Esterification: The carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting ester is purified through techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps as the laboratory synthesis but on a larger scale. This includes the use of industrial reactors for the esterification process and large-scale purification methods to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylsulfanyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]butanoate: Similar structure with a butanoate ester instead of a propanoate ester.

    Methyl 2-[2-(ethylsulfanyl)pyridine-3-carbonyloxy]propanoate: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-7(10(13)15-2)16-11(14)8-5-4-6-12-9(8)17-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZIYXMKYOCJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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